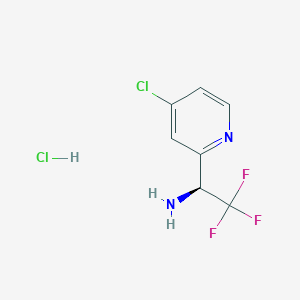

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-Trifluoroethan-1-amine HCl is a chiral amine hydrochloride salt featuring a 4-chloropyridin-2-yl substituent and a trifluoroethylamine backbone. Its molecular formula is C₇H₆ClF₃N₂, with a molecular weight of 210.58 g/mol . The compound’s stereochemistry (S-configuration) and halogenated pyridine moiety make it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or chiral ligands . The presence of the electron-withdrawing chlorine atom at the 4-position of the pyridine ring enhances its reactivity in cross-coupling reactions, while the trifluoroethyl group contributes to metabolic stability and lipophilicity .

Properties

Molecular Formula |

C7H7Cl2F3N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

(1S)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |

InChI Key |

ZXNKAVOJCQBRRA-RGMNGODLSA-N |

Isomeric SMILES |

C1=CN=C(C=C1Cl)[C@@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloropyridine and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.

Scientific Research Applications

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) Halogen Substitution: Bromine vs. Chlorine

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-Trifluoroethan-1-amine HCl (CAS: N/A)

- Molecular Formula : C₇H₆BrClF₃N₂

- Molecular Weight : 263.30 g/mol

- Key Difference : Bromine’s larger atomic radius and polarizability compared to chlorine may alter binding affinity in biological targets. Brominated analogs often exhibit enhanced potency in kinase inhibition due to stronger van der Waals interactions .

b) Positional Isomerism on Pyridine

- (S)-1-(4-Chloropyridin-2-YL)-2,2,2-Trifluoroethan-1-amine HCl vs. (S)-1-(2-Chlorophenyl)-2,2,2-Trifluoroethan-1-amine HCl (CAS: 1391489-27-2) Molecular Formula: C₈H₈Cl₂F₃N Molecular Weight: 246.05 g/mol Key Difference: Replacing the pyridine ring with a chlorophenyl group shifts the electronic profile.

Physicochemical Properties

Biological Activity

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, with the molecular formula and a molecular weight of approximately 247.04 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme interactions, and therapeutic applications.

Structural Characteristics

The compound features a trifluoromethyl group and a chloropyridine moiety , which are known to enhance lipophilicity and metabolic stability. These characteristics are crucial for improving the pharmacokinetic profiles of therapeutic agents. The presence of the chloropyridine ring allows for interactions with various biological targets, influencing enzyme activity and receptor binding.

Antimicrobial Properties

Preliminary studies suggest that (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exhibits notable antimicrobial activity . It has been observed to inhibit certain microbial enzymes, disrupting their function and leading to antimicrobial effects. The specific mechanisms of action may involve:

- Inhibition of bacterial growth : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Fungal inhibition : Its efficacy against fungal pathogens is also under investigation.

Enzyme Interaction

The compound's interaction with specific enzymes is a focal point in understanding its biological activity. The chloropyridine structure may allow it to act as an inhibitor for certain enzymes involved in microbial metabolism. Such interactions can lead to significant biological responses:

- Enzyme Inhibition : The compound may inhibit key enzymes that are vital for microbial survival.

- Receptor Binding : Its structural features suggest potential binding to receptors that modulate physiological responses.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, research on dihydroquinazolinone derivatives has shown that incorporating polar functionalities can improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic activity . This principle may apply similarly to (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride.

Case Studies

-

Antiparasitic Activity : A study on related compounds indicated that structural modifications could lead to improved efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated analogs .

Compound EC50 (μM) Comments Trifluoromethyl derivative 0.010 High efficacy against P. falciparum Non-fluorinated analog 0.177 Lower activity - Pharmacological Profiling : In vitro studies have demonstrated that (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can disrupt cellular processes in target organisms by interfering with metabolic pathways essential for growth and reproduction .

Q & A

Q. Synthetic routes :

Chiral pool strategy : Start with (S)-2,2,2-trifluoroethylamine derivatives (e.g., ) and couple to 4-chloropyridin-2-yl via Buchwald-Hartwig amination.

Asymmetric catalysis : Use Pd/Xing-Phos catalysts for C–N coupling, achieving ee >99% (reported for bromopyridine analogues in ).

Q. Optimization parameters :

- Temperature : 80–100°C to balance reaction rate and catalyst stability.

- Solvent : Toluene or dioxane for improved catalyst turnover.

- Additives : K₃PO₄ or Cs₂CO₃ as base; monitor ee via chiral HPLC at intermediate steps .

Advanced: How do computational methods (e.g., DFT) predict the compound’s binding affinity in biological targets?

Q. Protocol :

Geometry optimization : Use B3LYP/6-31G(d) for ground-state structure.

Docking studies : Employ AutoDock Vina with protein targets (e.g., kinases or GPCRs). The 4-chloropyridin-2-yl group shows strong π-π stacking with aromatic residues.

Solvent effects : Apply the COSMO model to account for aqueous solubility limitations of the trifluoromethyl group .

Validation : Compare computed binding energies (±2 kcal/mol) with experimental IC₅₀ values from enzyme assays.

Advanced: How to resolve contradictions in reported reaction yields for similar trifluoroethylamine derivatives?

Case study : reports 34% yield for a trifluoroethylamine spirocompound, while cites 44% for a pyrrole-carboxamide analogue. Contradictions arise from:

- Purification methods : Preparative HPLC vs. column chromatography (higher recovery with HPLC).

- Substrate sensitivity : Electron-deficient pyridines (e.g., 4-chloro vs. 4-bromo) alter coupling efficiency.

Q. Resolution strategy :

- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (Xantphos vs. BINAP).

- Use Design of Experiments (DoE) to optimize temperature, solvent, and base .

Basic: What are the safety considerations for handling this compound in aqueous solutions?

- Corrosivity : HCl salt form requires pH-neutral buffers (e.g., PBS) to avoid equipment degradation.

- Decomposition products : Thermal degradation may release HF; use CaCO₃ traps in reflux setups .

Advanced: How to design stability-indicating assays for long-term storage studies?

Q. Protocol :

Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm).

Analytical monitoring :

- HPLC : Track new peaks (degradants) at 210–400 nm.

- LC-MS/MS : Identify degradants (e.g., hydrolyzed pyridine or defluorinated products).

Acceptance criteria : ≤2% total impurities after 6 months at 25°C .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.